molecular formula C5H2BrClFN B1227324 5-Bromo-2-chloro-3-fluoropyridine CAS No. 831203-13-5

5-Bromo-2-chloro-3-fluoropyridine

Cat. No.: B1227324
CAS No.: 831203-13-5
M. Wt: 210.43 g/mol
InChI Key: OEKXUEWGXWCENG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the amination of anilines. It acts as a catalytic reagent, facilitating the formation of functionalized adducts. The compound interacts with various enzymes and proteins, including those involved in halogen-exchange reactions and palladium-catalyzed coupling reactions . These interactions are crucial for the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound has been observed to impact cell proliferation and apoptosis, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s halogen atoms play a crucial role in these interactions, facilitating the formation of stable complexes with target biomolecules . These interactions are essential for the compound’s catalytic activity in chemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are critical for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s role in metabolic pathways is crucial for its application in pharmaceuticals and agrochemicals.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: This compound is similar in structure but lacks the fluorine atom.

    5-Bromo-2-fluoropyridine: This compound lacks the chlorine atom and is used in similar coupling reactions.

    2-Chloro-5-fluoropyridine: This compound lacks the bromine atom and is used in various substitution reactions.

Uniqueness:

Properties

IUPAC Name

5-bromo-2-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKXUEWGXWCENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376871
Record name 5-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831203-13-5
Record name 5-Bromo-2-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-bromo-2-chloro-3-fluoropyridine a useful building block in organic synthesis?

A: this compound possesses three distinct halogen substituents, each with varying reactivity. This allows for chemoselective functionalization, meaning chemists can choose which halogen to replace depending on the reaction conditions []. This control over reactivity makes it a valuable starting material for creating a variety of more complex molecules.

Q2: Can you give an example of the chemoselective reactions possible with this compound?

A2: Absolutely. The research demonstrates:

  • Palladium-catalyzed amination: Using a palladium catalyst and specific ligands, the bromine atom is selectively substituted by both secondary amines and primary anilines [].
  • Neat amination: In the absence of a catalyst, heating the compound with an amine leads to preferential substitution of the chlorine atom [].
  • Nucleophilic aromatic substitution (SNAr): Strong nucleophiles can displace the fluorine atom, allowing for further derivatization [].

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